3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride

Description

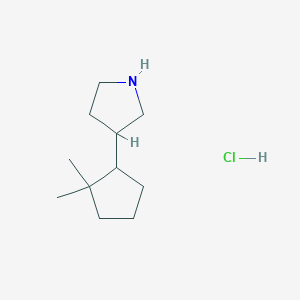

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2,2-dimethylcyclopentyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-11(2)6-3-4-10(11)9-5-7-12-8-9;/h9-10,12H,3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADMZNMHWMDIRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C2CCNC2)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride typically involves the reaction of 2,2-dimethylcyclopentanone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds, including 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, pyrrolidine derivatives have been synthesized and tested against breast and lung cancer cells, demonstrating promising results in reducing tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

1.2. Immunosuppressive Properties

The compound is also being investigated for its immunosuppressive capabilities, particularly in the context of autoimmune diseases and organ transplantation. It has been noted that certain pyrrolidine derivatives can inhibit protein tyrosine kinases like Janus Kinase 3 (JAK3), which plays a crucial role in immune response regulation. This inhibition can be beneficial for treating conditions such as rheumatoid arthritis, lupus, and preventing organ transplant rejection .

Synthetic Utility

2.1. Reaction Conditions and Yields

The synthesis of this compound typically involves microwave-assisted reactions that enhance yield and reduce reaction time. For example, one synthetic route reported a yield of 78% when reacting with triethylamine in water at elevated temperatures (205°C) . Such efficient synthetic pathways make it a valuable intermediate for further chemical modifications.

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Microwave irradiation at 205°C with triethylamine | 78% | Used for synthesizing related pyrrolidine derivatives |

| Sealed tube method | - | Enhances reaction efficiency |

Case Studies

Several studies have documented the pharmacological effects of pyrrolidine derivatives:

- Study on Anticancer Effects : A recent study published in the Bulletin of the Chemical Society of Ethiopia demonstrated that novel pyrrolo[2,3-b]pyridine derivatives exhibited strong anticancer activity through the induction of apoptosis in cancer cells .

- Immunosuppressive Activity : Another patent detailed the use of pyrrolidine compounds as immunosuppressive agents for treating autoimmune disorders and preventing organ transplant rejection by inhibiting JAK3 activity .

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrrolidine Derivatives

Substituent Analysis

- Molecular formula: C₁₂H₁₆ClN . 3-(2-Bromophenyl)pyrrolidine hydrochloride: Bromine’s larger atomic radius may enhance van der Waals interactions compared to chlorine. Formula: C₁₀H₁₃BrClN . CAS: 817187-08-9 .

Alkyl and Cycloalkyl Derivatives :

- 3-(Cyclopropylmethyl)pyrrolidine hydrochloride : Cyclopropylmethyl adds ring strain and moderate lipophilicity. Formula: C₈H₁₆ClN, MW: 161.67 .

- 3-(2,2-Difluoroethyl)pyrrolidine hydrochloride : The difluoroethyl group enhances metabolic stability. Predicted collision cross-section (CCS) for [M+H]+: ~145.9 Ų .

Chiral Derivatives :

- Functionalized Derivatives: 3-(Boc-amino)pyrrolidine hydrochloride: The Boc-protected amine enables selective deprotection in synthesis. Formula: C₉H₁₉ClN₂O₂ .

Physicochemical Properties

Molecular Weight and Lipophilicity :

- The target compound’s dimethylcyclopentyl group likely increases molecular weight (estimated ~225–250 g/mol) compared to simpler analogs like 3-(cyclopropylmethyl)pyrrolidine hydrochloride (MW: 161.67) .

- Halogenated derivatives (e.g., C₁₀H₁₃Cl₂N, MW: 218.12) exhibit higher polarity, whereas the target’s hydrocarbon substituent favors lipophilicity .

Collision Cross-Section (CCS) :

Biological Activity

3-(2,2-Dimethylcyclopentyl)pyrrolidine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2,2-dimethylcyclopentyl group, which influences its biological properties. The molecular formula is C12H23ClN, with a molecular weight of approximately 219.78 g/mol. The presence of the cyclopentyl moiety enhances lipophilicity, potentially affecting its absorption and interaction with biological targets.

This compound's mechanism of action primarily involves its interaction with various biological macromolecules, such as enzymes and receptors. It may modulate the activity of specific targets, leading to diverse biological effects. The exact pathways involved are still under investigation but are believed to include:

- Enzyme Inhibition : The compound may act as an inhibitor of protein tyrosine kinases, which play critical roles in cellular signaling pathways related to growth and differentiation .

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing physiological responses in the nervous system.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Potential : There is emerging evidence that the compound may inhibit tumor growth through mechanisms that require further elucidation.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.

Table 1: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Anticancer | Inhibits tumor growth in vitro | |

| Anti-inflammatory | Reduces inflammation markers |

Case Studies and Research Findings

A series of studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and found promising results, indicating potential for development as an antimicrobial agent.

- Anticancer Activity : In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer therapeutic.

- Inflammation Reduction : Another study focused on its anti-inflammatory properties, showing that it significantly decreased levels of pro-inflammatory cytokines in cultured cells.

Pharmacokinetics

The pharmacokinetic profile of this compound is still being characterized. Initial findings suggest that its lipophilicity may enhance its bioavailability, allowing for effective cellular uptake. Further studies are needed to explore its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,2-dimethylcyclopentyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of pyrrolidine with a 2,2-dimethylcyclopentyl halide (e.g., chloride or bromide) under basic conditions (e.g., KCO in DMF or THF). The hydrochloride salt is formed via HCl gas bubbling or treatment with concentrated HCl in a non-aqueous solvent. Key parameters include:

- Temperature : 50–80°C for optimal reaction kinetics.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CHCl/MeOH) .

- Critical Note : Monitor reaction progress via TLC (R ~0.3 in 9:1 CHCl/MeOH) to avoid over-alkylation byproducts.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

NMR : H NMR (DO) should show characteristic pyrrolidine ring protons (δ 1.8–2.5 ppm) and cyclopentyl methyl groups (δ 0.9–1.2 ppm).

Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion peak [M+H] at m/z 214.3.

XRD : Single-crystal X-ray diffraction for absolute configuration verification (if crystalline) .

- Purity Criteria : ≥95% by HPLC (C18 column, 0.1% TFA in HO/MeCN gradient).

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility : Hydrochloride salts generally exhibit high aqueous solubility (~50 mg/mL in PBS, pH 7.4). Test via shake-flask method with UV-Vis quantification (λ ~260 nm) .

- Stability : Store at –20°C in desiccated, amber vials. Stability in PBS (pH 7.4) should be validated over 24–72 hours using LC-MS to detect hydrolysis products.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 2,2-dimethylcyclopentyl group in biological activity?

- SAR Strategy :

Analog Synthesis : Replace dimethylcyclopentyl with alternative substituents (e.g., diphenyl, cyclohexyl) and compare bioactivity.

Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to assess interactions with target receptors (e.g., GPCRs or ion channels).

Activity Assays : Test analogs in vitro (e.g., cAMP accumulation for GPCR activity) and correlate with steric/electronic parameters (Hammett σ, Taft E) .

- Example Data :

| Substituent | IC (nM) | LogP |

|---|---|---|

| 2,2-Dimethylcyclopentyl | 120 ± 15 | 2.1 |

| Cyclohexyl | 450 ± 30 | 2.8 |

| Phenyl | >1000 | 3.5 |

Q. What experimental designs are appropriate for resolving contradictions in reported biological data (e.g., conflicting IC values)?

- Troubleshooting Framework :

Assay Validation : Confirm target specificity using knockout cell lines or competitive antagonists.

Batch Analysis : Compare multiple synthetic batches for impurities (e.g., residual solvents) via GC-MS.

Orthogonal Assays : Cross-validate IC using fluorescence polarization (binding) and functional assays (e.g., calcium flux) .

- Case Study : If IC varies across labs, test compound stability under assay conditions (e.g., serum protein binding) using equilibrium dialysis.

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

- Protocol Design :

- Dosing : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodent models.

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.

- Analytics : Quantify via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, C, t.

- Key Considerations :

- Metabolite ID : Use high-resolution MS to identify major metabolites (e.g., N-oxidation or cyclopentyl hydroxylation) .

Q. What computational methods are suitable for predicting off-target interactions?

- Approach :

Pharmacophore Screening : Use SwissTargetPrediction or SEA to identify potential off-targets.

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability to unintended receptors (e.g., hERG channel).

Toxicity Prediction : Apply ProTox-II for hepatotoxicity and mutagenicity risk assessment .

Data Contradictions & Reproducibility

Q. How can researchers address variability in reported synthetic yields?

- Root Cause Analysis :

- Impurity Sources : Residual starting materials (e.g., unreacted cyclopentyl halide) detected via H NMR.

- Moisture Sensitivity : Ensure anhydrous conditions (molecular sieves, inert atmosphere) to prevent hydrolysis.

- Mitigation : Standardize protocols using ICH Q3A guidelines for impurities .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.